molecular formula C12H10F2 B11904304 1-(Difluoromethyl)-5-methylnaphthalene

1-(Difluoromethyl)-5-methylnaphthalene

Cat. No.: B11904304
M. Wt: 192.20 g/mol
InChI Key: PIUKFPHYARPLSF-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-5-methylnaphthalene is an organic compound characterized by the presence of a difluoromethyl group and a methyl group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-5-methylnaphthalene typically involves the introduction of the difluoromethyl group onto the naphthalene ring. One common method is the late-stage difluoromethylation, which can be achieved through various catalytic and non-catalytic processes. For instance, the use of difluorocarbene reagents has been shown to be effective in introducing the difluoromethyl group onto aromatic compounds .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of metal-based catalysts and radical chemistry are common approaches in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-5-methylnaphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalenes .

Scientific Research Applications

1-(Difluoromethyl)-5-methylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Difluoromethyl)-5-methylnaphthalene exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can form hydrogen bonds and interact with enzymes and receptors, influencing their activity. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)-5-methylnaphthalene
  • 1-(Chloromethyl)-5-methylnaphthalene
  • 1-(Bromomethyl)-5-methylnaphthalene

Uniqueness: 1-(Difluoromethyl)-5-methylnaphthalene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. Compared to its trifluoromethyl and chloromethyl analogs, the difluoromethyl group offers a balance of lipophilicity and hydrogen bonding ability, making it a valuable moiety in medicinal chemistry .

Properties

Molecular Formula

C12H10F2

Molecular Weight

192.20 g/mol

IUPAC Name

1-(difluoromethyl)-5-methylnaphthalene

InChI

InChI=1S/C12H10F2/c1-8-4-2-6-10-9(8)5-3-7-11(10)12(13)14/h2-7,12H,1H3

InChI Key

PIUKFPHYARPLSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=CC=C1)C(F)F

Origin of Product

United States

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